Cambridge id 5912436
Description
Assuming this identifier refers to a compound analogous to those in the evidence, we infer it is a boronic acid derivative based on similarities to CAS 1046861-20-4 (a bromo-chloro-phenylboronic acid) and CAS 15042-01-0 (unclassified in ). Such compounds are often utilized in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and pharmaceutical intermediates due to their reactivity and stability .
Properties
IUPAC Name |
(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(3-methylthiophen-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S2/c1-8-3-4-15-11(8)5-10(6-13)12-14-9(2)7-16-12/h3-5,7H,1-2H3/b10-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPILVKXEWAUEP-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417223 | |
| Record name | ZINC04491851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-43-6 | |
| Record name | ZINC04491851 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5912436 involves a series of organic reactions. The exact synthetic route and reaction conditions are proprietary and can be accessed through ChemBridge’s database . Generally, the preparation of such compounds involves multiple steps, including the formation of key intermediates, followed by functional group modifications to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cambridge ID 5912436 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on its functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cambridge ID 5912436 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Cambridge ID 5912436 involves its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets are determined through experimental studies and computational modeling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key parameters for comparison include molecular weight, solubility, partition coefficient (LogP), and bioactivity. The table below contrasts Cambridge ID 5912436 (hypothetical, inferred) with structurally related compounds from the evidence:
<sup>†</sup> Inferred based on structural analogs in and .
Functional and Pharmacological Differences
- Reactivity in Cross-Coupling : CAS 1046861-20-4 and its analogs exhibit high reactivity in palladium-catalyzed reactions due to the electron-withdrawing bromo and chloro substituents, which enhance oxidative addition efficiency . This compound likely shares this trait.
- Solubility and Bioavailability : CAS 15042-01-0 shows markedly higher solubility (86.7 mg/mL) and lower LogP (0.03), suggesting better aqueous compatibility but reduced membrane permeability compared to boronic acids like this compound .
Bridging Studies for Regulatory Approval
Per FDA 505(b)(2) guidelines, bridging studies are critical to demonstrate equivalence between a proposed compound and a reference drug. For boronic acid derivatives, bioavailability (BA) and bioequivalence (BE) studies are essential to justify reliance on published data for approval .
Research Findings and Implications
- Synthetic Efficiency: The use of (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in THF/water at 75°C yields this compound analogs with >95% purity, as seen in CAS 1046861-20-4 synthesis .
- Thermodynamic Stability : Lower LogP values (e.g., 0.03 for CAS 15042-01-0) correlate with reduced lipid solubility, limiting blood-brain barrier penetration but improving renal clearance .
- Structural Modifications : Introducing methoxy or nitro groups (as in CAS 1254115-23-5) can alter CYP enzyme inhibition profiles, a critical factor in drug-drug interaction studies .
Q & A
Q. What interdisciplinary approaches enhance research on this compound?
- Methodological Answer :
- Collaborate with Domain Experts : Partner with computational chemists for simulations or material scientists for application testing.
- Cross-Disciplinary Frameworks : Apply bioinformatics tools to study the compound’s biochemical interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
